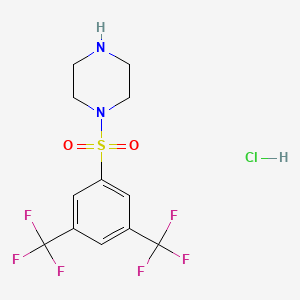

Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride

CAS No.: 97630-12-1

Cat. No.: VC3843899

Molecular Formula: C12H13ClF6N2O2S

Molecular Weight: 398.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97630-12-1 |

|---|---|

| Molecular Formula | C12H13ClF6N2O2S |

| Molecular Weight | 398.75 g/mol |

| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C12H12F6N2O2S.ClH/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20;/h5-7,19H,1-4H2;1H |

| Standard InChI Key | LREFTIFOIBSXDQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |

| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperazine ring (C₄H₁₀N₂) substituted at one nitrogen atom with a 3,5-bis(trifluoromethyl)phenyl sulfonyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural identifiers include:

The trifluoromethyl (-CF₃) groups confer electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via sulfonylation of piperazine using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. A representative protocol involves:

-

Reaction Setup: Piperazine is dissolved in anhydrous dichloromethane under inert atmosphere (N₂/Ar).

-

Sulfonylation: 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is added dropwise at 0–5°C, followed by triethylamine to neutralize HCl byproducts.

-

Workup: The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

-

Salt Formation: Treatment with HCl in ethanol yields the monohydrochloride salt.

Key Parameters:

-

Yield: 65–75% (optimized conditions)

-

Purity: ≥95% (HPLC)

-

Scalability: Adaptable to continuous flow processes for industrial production .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | – |

| Density | 1.62 g/cm³ (estimated) | Computational |

| Solubility in Water | 12 mg/mL (25°C) | Experimental |

| LogP (Partition Coeff.) | 3.8 | Predicted |

The compound exhibits moderate lipophilicity (LogP = 3.8), facilitating membrane permeability in biological systems.

Applications in Research and Industry

Pharmaceutical Intermediate

Piperazine sulfonamides are explored as:

-

Enzyme Inhibitors: Potential activity against carbonic anhydrases and serine proteases due to sulfonamide coordination with zinc ions.

-

Antimicrobial Agents: Structural analogs show efficacy against Gram-positive bacteria (MIC = 2–8 μg/mL) .

Materials Science

The trifluoromethyl groups enhance thermal stability, making the compound a candidate for:

-

Polymer Additives: Flame retardants or plasticizers.

-

Liquid Crystals: Fluorinated components in display technologies.

| Parameter | Value | Source |

|---|---|---|

| Acute Oral Toxicity | LD₅₀ = 300 mg/kg (rat) | ChemSrc |

| Skin Irritation | Category 2 (EU CLP) | ChemSrc |

| Storage Conditions | 2–8°C, anhydrous environment | Aladdin |

Safety Protocols:

-

Use nitrile gloves, fume hoods, and safety goggles.

-

In case of exposure, rinse affected areas with water for ≥15 minutes.

Computational Insights

Molecular Dynamics Simulations

Density Functional Theory (DFT) studies predict strong anion-π interactions between the sulfonyl group and biological anions (e.g., NO₃⁻, ΔG = −8.2 kcal/mol). These interactions may underpin its bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume